Caramiphen edisylate

Übersicht

Beschreibung

Caramiphen edisylate is a quaternary ammonium anticholinergic and antispasmodic agent with dual mechanisms of action: muscarinic receptor antagonism and NMDA receptor modulation . Initially developed as a bronchodilator and antitussive for respiratory conditions like asthma and chronic bronchitis, its therapeutic scope has expanded to neuroprotection against organophosphate poisoning (e.g., soman-induced seizures) and cognitive deficits .

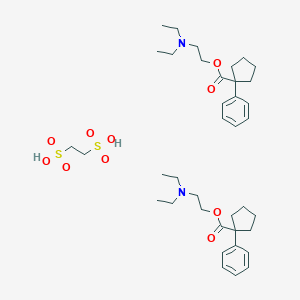

Chemical Structure: The compound is a 1-phenylcyclopentane carboxylic acid esterified with diethylaminoethanol and formulated as an edisylate salt (1,2-ethanedisulfonate) . This structure enhances its solubility and bioavailability for central nervous system (CNS) penetration.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of caramiphen edisylate involves the esterification of 1-phenylcyclopentane-1-carboxylic acid with 2-(diethylamino)ethanol. The reaction is typically carried out in the presence of a strong acid catalyst such as sulfuric acid. The resulting ester is then reacted with ethane-1,2-disulfonic acid to form this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet pharmaceutical standards .

Analyse Chemischer Reaktionen

Types of Reactions: Caramiphen edisylate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert this compound into its corresponding alcohols.

Substitution: Nucleophilic substitution reactions can replace the diethylamino group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles like sodium azide and potassium cyanide are used in substitution reactions.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Caramiphen edisylate acts primarily as a muscarinic acetylcholine receptor antagonist , specifically targeting the M1 subtype. This action is significant in treating conditions characterized by excessive cholinergic activity, such as Parkinson's disease and certain types of seizures.

- Anticonvulsant Effects : Research indicates that CED exhibits anticonvulsant properties through its antagonism of the NMDA (N-methyl-D-aspartate) receptor, which is crucial in mediating excitatory neurotransmission. Studies have shown that CED can reduce seizure duration and cognitive impairment in animal models exposed to nerve agents like sarin and soman .

- Cognitive Preservation : In experiments involving rats, CED has been demonstrated to prevent downregulation of AMPA receptors, which are essential for learning and memory. This suggests potential benefits in preserving cognitive functions following exposure to neurotoxic agents .

Therapeutic Uses

2.1. Treatment of Parkinson's Disease

Caramiphen has historically been used in the management of Parkinson's disease due to its ability to alleviate symptoms associated with dopaminergic deficits. It helps mitigate tremors and rigidity by reducing cholinergic overactivity in the central nervous system .

2.2. Cough Suppression

In combination with phenylpropanolamine, caramiphen has been employed as a cough suppressant. Its anticholinergic effects contribute to reducing bronchial secretions, thereby alleviating cough symptoms .

2.3. Local Anesthesia

Caramiphen is also utilized in local anesthesia, where it suppresses voltage-gated sodium currents, leading to decreased neuronal excitability and pain sensation .

3.1. Efficacy Against Nerve Agent Exposure

A significant body of research has focused on the efficacy of CED in counteracting the effects of nerve agents:

- Study Overview : In a study involving male Sprague-Dawley rats, CED was administered prior to exposure to soman. Results indicated that rats pretreated with CED exhibited significantly reduced signs of cholinergic toxicity compared to controls treated with other antimuscarinics like scopolamine .

- Mechanism of Action : The anticonvulsant effect of CED was attributed not only to its NMDA antagonism but also to its anticholinergic properties, which together provide a synergistic effect in managing seizures induced by nerve agents .

3.2. Comparative Studies with Other Anticholinergics

Research comparing CED with other anticholinergic drugs has highlighted its superior efficacy:

- In experiments assessing the protective effects against NMDA lethality, CED demonstrated a higher potency compared to other anticholinergics like biperiden and benactyzine . This positions CED as a promising candidate for further development as an anticonvulsant treatment for nerve agent casualties.

Summary of Key Findings

| Application | Mechanism of Action | Key Findings |

|---|---|---|

| Parkinson's Disease | Muscarinic M1 antagonist | Reduces tremors and rigidity |

| Cough Suppression | Anticholinergic effects | Decreases bronchial secretions |

| Local Anesthesia | Voltage-gated sodium channel suppression | Reduces neuronal excitability |

| Anticonvulsant (Nerve Agents) | NMDA receptor antagonist + anticholinergic | Effective in reducing seizure duration and toxicity |

Wirkmechanismus

Caramiphen edisylate exerts its effects by blocking acetylcholine receptors, specifically muscarinic acetylcholine receptors M1 and M2. By inhibiting these receptors, it reduces the overactivity of acetylcholine, leading to the relaxation of bronchial muscles and a decrease in bronchospasms. This mechanism also helps reduce mucus secretion in the respiratory tract . Additionally, its central nervous system effects can be beneficial in treating certain neurological disorders .

Vergleich Mit ähnlichen Verbindungen

Mechanism :

- Anticholinergic action : Blocks muscarinic acetylcholine receptors, reducing bronchial spasms and secretions .

- Antiglutamatergic action : Inhibits NMDA receptor-mediated excitotoxicity, mitigating neuronal damage during seizures .

Caramiphen edisylate shares functional similarities with other anticholinergics, anticonvulsants, and antitussives but exhibits distinct pharmacological and clinical profiles. Below is a detailed comparison:

Anticholinergic Agents

Data Insight :

- In rat models, this compound (30–60 mg/kg) reduced soman-induced neuronal degeneration in the amygdala and hippocampus by 40–60%, outperforming scopolamine in seizure cessation time (10 min vs. >30 min) .

- Atropine alone fails to prevent soman-induced neuropathology, necessitating combination therapies .

Anticonvulsants and Neuroprotectors

Data Insight :

- In soman-exposed rats, caramiphen (30 min post-exposure) reduced seizure duration by 70% when combined with diazepam, compared to 50% with diazepam alone .

- Memantine’s slow kinetics limit its utility in acute poisoning scenarios .

Antitussives

Data Insight :

Research Findings and Clinical Implications

- Neuroprotection : this compound’s NMDA receptor antagonism reduces glutamate excitotoxicity, while GABA facilitation enhances inhibitory signaling, making it uniquely suited for delayed intervention in nerve agent poisoning .

- Respiratory Limitations : Despite historical use, its antitussive efficacy is questionable, with regulatory agencies like the FDA classifying it as Category III (insufficient evidence) .

- Safety Profile : Higher rates of cognitive side effects (e.g., drowsiness, memory impairment) compared to dextromethorphan or atropine limit its use in elderly populations .

Biologische Aktivität

Caramiphen edisylate (CED) is an anticholinergic compound with notable antiglutamatergic properties, primarily investigated for its potential therapeutic applications in conditions related to nerve agent exposure and seizure management. This article reviews its biological activity, focusing on its pharmacological mechanisms, efficacy in various studies, and implications for treatment protocols.

Pharmacological Profile

Caramiphen acts primarily as a muscarinic acetylcholine receptor antagonist, particularly targeting the M1 receptor. This action contributes to its anticholinergic effects, which are essential in counteracting the cholinergic crisis induced by nerve agents like soman and sarin. Additionally, CED exhibits NMDA receptor antagonistic properties, which may provide neuroprotective effects during glutamatergic excitotoxicity associated with seizures.

- Anticholinergic Activity : Caramiphen's ability to block cholinergic receptors helps mitigate excessive cholinergic signaling during nerve agent exposure. This property is crucial in reducing symptoms associated with cholinergic toxicity, such as seizures and cognitive impairments .

- Antiglutamatergic Properties : By antagonizing NMDA receptors, CED can reduce glutamate-mediated excitotoxicity, which is particularly beneficial in preventing status epilepticus following exposure to nerve agents .

- GABAergic Modulation : Research indicates that caramiphen facilitates GABA-evoked currents at lower concentrations while exhibiting inhibitory effects at higher concentrations. This dual action suggests the presence of distinct binding sites on GABAA receptors, potentially contributing to its anticonvulsant properties .

Efficacy in Animal Studies

Several studies have evaluated the effectiveness of caramiphen in animal models exposed to nerve agents:

- Neuroprotection and Seizure Control : In a study involving male rats exposed to soman, caramiphen was administered as an adjunct to standard treatments (atropine and diazepam). Results showed that caramiphen significantly reduced seizure activity and neurodegeneration compared to diazepam alone. Behavioral tests indicated preserved cognitive function and motor coordination in treated animals .

- Comparison with Other Treatments : Caramiphen demonstrated superior efficacy compared to other anticholinergic drugs like scopolamine in mitigating cholinergic toxicity and enhancing survival rates post-exposure to lethal doses of soman .

- Long-term Effects : A longitudinal study revealed that rats treated with caramiphen exhibited less neuronal degeneration in limbic structures compared to those treated with midazolam, suggesting a protective effect against long-term neurological damage following nerve agent exposure .

Case Studies and Clinical Implications

Case Study 1: Adjunct Therapy for Nerve Agent Exposure

In a controlled experiment, rats were subjected to 1.2 LD50 of GD (soman) and treated with a combination of atropine and caramiphen. The findings indicated that caramiphen not only reduced seizure frequency but also improved cognitive outcomes when administered even 30 minutes post-exposure .

Case Study 2: Comparative Efficacy

A comparative study involving CED and other anticonvulsants showed that CED effectively terminated seizures induced by soman more rapidly than diazepam alone, emphasizing its potential role as a frontline treatment in chemical warfare scenarios .

Summary of Key Findings

| Study | Model Used | Treatment | Outcome |

|---|---|---|---|

| Raveh et al., 2008 | Rats exposed to sarin | Atropine + Caramiphen | Reduced cholinergic toxicity; preserved cognitive function |

| Figueiredo et al., 2011 | Rats exposed to soman | Caramiphen + Diazepam | Attenuated seizure activity; decreased neuropathological damage |

| Myhrer et al., 2008 | Rats with nerve agent exposure | Caramiphen vs. Scopolamine | Caramiphen more effective than scopolamine in protecting against cognitive deficits |

Q & A

Basic Research Questions

Q. What are the established methodologies for characterizing the physicochemical properties of Caramiphen edisylate in preclinical research?

- Researchers should employ analytical techniques such as Ultra Performance Liquid Chromatography (UPLC) to assess purity, stability, and solubility. For example, reverse-phase UPLC with validation per ICH guidelines ensures robustness and reproducibility (e.g., linearity ranges of 80–120% and correlation coefficients >0.999) . Stability studies under varying pH and temperature conditions are critical to determine shelf-life and storage requirements.

Q. How should in vitro assays be designed to evaluate the antitussive efficacy of this compound?

- Use a triple-crossover, double-blinded design with placebo controls to minimize bias. Include dose-response evaluations (e.g., 10 mg vs. 20 mg) and standardized cough induction models (e.g., citric acid challenge). Ensure sample sizes are calculated a priori to achieve statistical power, addressing limitations observed in underpowered studies like PM-252 (n=11) .

Q. What pharmacological parameters must be measured to establish this compound’s mechanism of action?

- Focus on receptor-binding assays (e.g., affinity for sigma-1 receptors) and functional studies measuring cough reflex suppression in animal models. Pair these with pharmacokinetic analyses (e.g., plasma half-life, bioavailability) using mass spectrometry or radioisotope tracing .

Advanced Research Questions

Q. How can researchers reconcile contradictory findings in clinical trials, such as the lack of efficacy in Study PM-252 despite prior claims of antitussive activity?

- Conduct a meta-analysis of historical data to identify confounding variables (e.g., baseline cough variability, patient demographics). Re-evaluate statistical methods: in PM-252, agency reanalysis using baseline comparisons (p>0.15) revealed no drug effect, emphasizing the need for covariate adjustment or stratified randomization . Validate findings in target populations (acute respiratory infections) rather than chronic cough cohorts, as mechanistic relevance may differ .

Q. What experimental strategies optimize the detection of dose-dependent effects for this compound in small-sample studies?

- Implement adaptive trial designs, where dosage adjustments are permitted based on interim analyses. Use Bayesian statistics to incorporate prior data, improving sensitivity in underpowered studies. Ensure rigorous blinding and placebo controls to mitigate observer bias .

Q. How should structure-activity relationship (SAR) studies be structured to enhance this compound’s therapeutic index?

- Systematically modify functional groups (e.g., phenothiazine core, piperazinyl substituents) and evaluate impacts on receptor binding and toxicity. Use computational modeling (e.g., molecular docking) to predict affinity changes, followed by in vitro validation. Cross-reference with physicochemical data (e.g., solubility, logP) to balance efficacy and safety .

Q. What statistical approaches are recommended for analyzing longitudinal data in this compound trials with high inter-subject variability?

- Apply mixed-effects models to account for repeated measures and individual differences. Use non-parametric tests (e.g., Friedman test) for non-normal distributions. Predefine sensitivity analyses to assess the impact of outliers or missing data, as seen in PM-252’s exclusion of two subjects .

Q. Methodological Guidance for Contradictory Data

Q. How can researchers address discrepancies between preclinical efficacy and clinical trial outcomes for this compound?

- Re-examine translational relevance: Ensure animal models replicate human pathophysiology (e.g., cough etiology). Validate biomarkers (e.g., cough frequency, cytokine levels) across species. Conduct Phase 0 microdose studies to bridge pharmacokinetic-pharmacodynamic gaps .

Q. What steps ensure reproducibility when replicating historical studies on this compound?

- Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Document protocols in detail, including equipment calibration and environmental conditions. Use independent labs for validation, and pre-register studies to reduce publication bias .

Q. Ethical and Regulatory Considerations

Q. How should researchers design trials to comply with regulatory standards given this compound’s Category III status for OTC use?

- Align endpoints with FDA guidance, such as cough reduction in acute respiratory infections. Include safety monitoring for cardiovascular and CNS adverse events, referencing Prochlorperazine edisylate’s risk profile (e.g., mortality in dementia-related psychosis) .

Q. What strategies mitigate bias in patient-reported outcomes for this compound studies?

- Use validated cough severity scales (e.g., Leicester Cough Questionnaire) and electronic diaries to reduce recall bias. Train participants on reporting consistency and employ blinding to placebo/active comparators .

Eigenschaften

IUPAC Name |

2-(diethylamino)ethyl 1-phenylcyclopentane-1-carboxylate;ethane-1,2-disulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C18H27NO2.C2H6O6S2/c2*1-3-19(4-2)14-15-21-17(20)18(12-8-9-13-18)16-10-6-5-7-11-16;3-9(4,5)1-2-10(6,7)8/h2*5-7,10-11H,3-4,8-9,12-15H2,1-2H3;1-2H2,(H,3,4,5)(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BANIDACEBXZGNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC(=O)C1(CCCC1)C2=CC=CC=C2.CCN(CC)CCOC(=O)C1(CCCC1)C2=CC=CC=C2.C(CS(=O)(=O)O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H60N2O10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9047835 | |

| Record name | Caramiphen edisylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

769.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125-86-0 | |

| Record name | Caramiphen edisylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000125860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Caramiphen edisylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Caramiphen hydrogen edisilate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.327 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARAMIPHEN EDISYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09TQU5PG95 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.